

Application Notes and Protocols for CXF-009 (CTX-009) Experiments

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for in vitro experiments designed to characterize the activity of the investigational bispecific antibody, CTX-009. CTX-009 dually targets Delta-like ligand 4 (DLL4) and vascular endothelial growth factor A (VEGF-A), key regulators of angiogenesis.[1][2] The following protocols are recommended for assessing the anti-angiogenic and signaling effects of CTX-009 in relevant cellular models.

Introduction to CTX-009

CTX-009 is an investigational bispecific antibody designed to simultaneously block two critical signaling pathways involved in tumor vascularization: the VEGF-A and DLL4/Notch pathways. [1][2] Preclinical and early clinical data suggest that this dual blockade results in robust antitumor activity across a range of solid tumors.[1][3][4] By targeting both VEGF-A-mediated endothelial cell proliferation and DLL4-mediated Notch signaling, which regulates vessel sprouting and maturation, CTX-009 offers a comprehensive approach to inhibiting tumor angiogenesis.[5][6]

The following protocols describe key in vitro assays to evaluate the efficacy and mechanism of action of CTX-009. Recommended controls are essential for the correct interpretation of these experiments and are detailed within each protocol.

Data Summary



The following tables summarize expected quantitative outcomes from the described experiments, providing a baseline for comparison of experimental results.

Table 1: Effect of CTX-009 on Endothelial Cell Proliferation (72h)

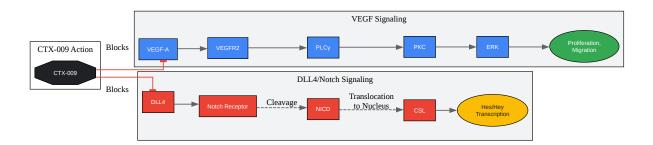
Treatment Group	Concentration (nM)	entration (nM) Proliferation Inhibition (%)	
Untreated Control	-	0	
Isotype Control	100	2 ± 1.5	
Anti-VEGF-A mAb	100	45 ± 5.2	
Anti-DLL4 mAb	100	15 ± 3.1	
CTX-009	1	35 ± 4.5	
CTX-009	10	68 ± 6.1	
CTX-009	100	85 ± 5.8	

Table 2: Inhibition of Endothelial Tube Formation by CTX-009 (6h)

Treatment Group	Concentration (nM)	Total Tube Length (µm/field)	Branch Points (per field)
Untreated Control	-	4500 ± 350	45 ± 5
Isotype Control	100	4400 ± 380	43 ± 6
Anti-VEGF-A mAb	100	2100 ± 250	20 ± 4
Anti-DLL4 mAb	100	3500 ± 300	55 ± 7 (increased, disorganized)
CTX-009	10	1500 ± 200	12 ± 3
CTX-009	100	800 ± 150	5 ± 2

Signaling Pathways and Experimental Workflow

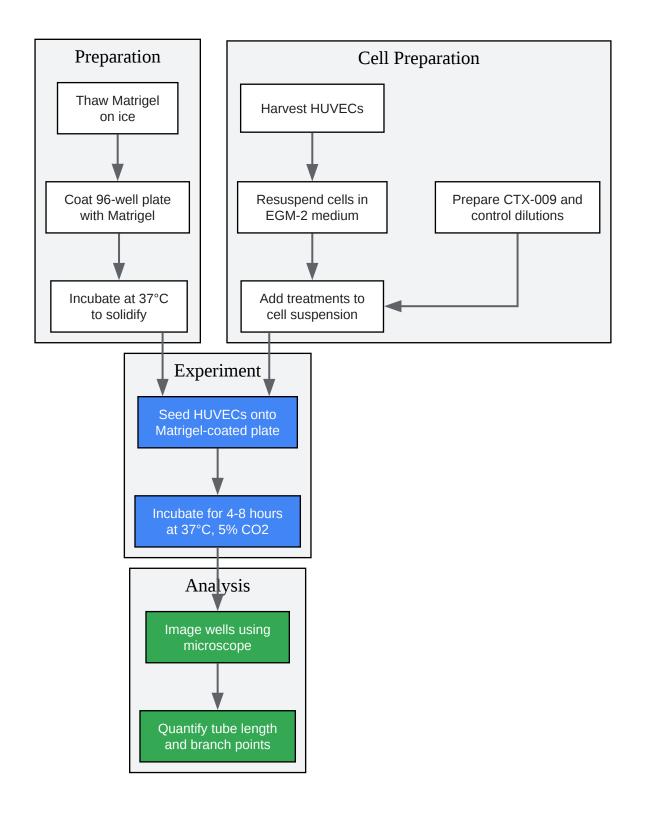




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Caption: Dual signaling pathways targeted by CTX-009.





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Caption: Workflow for the endothelial cell tube formation assay.



Experimental Protocols Endothelial Cell Proliferation Assay

This assay measures the effect of CTX-009 on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which is primarily driven by VEGF-A signaling.

Materials:

- HUVECs (passage 2-6)
- Endothelial Cell Growth Medium-2 (EGM-2)
- Fetal Bovine Serum (FBS)
- 96-well tissue culture plates, clear bottom, black walls
- CTX-009, anti-VEGF-A mAb, anti-DLL4 mAb, Isotype control antibody
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Protocol:

- Cell Seeding:
 - Culture HUVECs in EGM-2 medium.
 - Trypsinize and resuspend cells in EGM-2 supplemented with 0.5% FBS.
 - Seed 2,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.[7]
- Treatment:
 - Prepare serial dilutions of CTX-009 and control antibodies in EGM-2 with 0.5% FBS.
 Recommended concentrations for CTX-009 range from 0.1 to 200 nM.



- Include the following controls:
 - Untreated Control: Cells with medium only.
 - Isotype Control: Non-binding antibody at the highest concentration used for CTX-009.
 - Single-Target Controls: Anti-VEGF-A and anti-DLL4 antibodies to assess the contribution of each pathway blockade.
- $\circ\,$ Remove the seeding medium and add 100 μL of the prepared treatments to the respective wells.
- Incubation:
 - Incubate the plate for 72 hours at 37°C, 5% CO₂.
- Quantification:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate-reading luminometer.
- Data Analysis:
 - Calculate the percentage of proliferation inhibition relative to the untreated control.
 - Plot a dose-response curve and determine the IC₅₀ value for CTX-009.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.



Materials:

- HUVECs (passage 2-6)
- EGM-2 medium
- Matrigel® Basement Membrane Matrix
- 96-well tissue culture plates
- CTX-009 and control antibodies
- Calcein AM (for fluorescent visualization, optional)
- Inverted microscope with a camera

Protocol:

- Plate Coating:
 - Thaw Matrigel® on ice overnight at 4°C.
 - Using pre-chilled pipette tips, add 50 μL of Matrigel® to each well of a 96-well plate.
 - Incubate the plate at 37°C for at least 30 minutes to allow the gel to solidify.[8]
- Cell Treatment and Seeding:
 - Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.
 - In separate tubes, pre-incubate the cell suspension with the desired concentrations of CTX-009 and control antibodies for 15 minutes at room temperature.
 - Carefully seed 100 μL of the cell suspension (20,000 cells) onto the solidified Matrigel®.
- Incubation:
 - Incubate the plate at 37°C, 5% CO₂ for 4 to 8 hours. Monitor tube formation periodically.



- Imaging and Quantification:
 - Image the tube network in each well using an inverted microscope. If using Calcein AM, incubate cells with the dye for 30 minutes prior to imaging.
 - Quantify angiogenesis by measuring parameters such as:
 - Total tube length
 - Number of branch points
 - Number of loops/meshes
 - Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) for quantification.[9]
- Data Analysis:
 - Compare the quantitative parameters of tube formation in CTX-009-treated wells to the controls.
 - Present data as a percentage of inhibition relative to the untreated control.

Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status or expression levels of key proteins in the VEGF and Notch signaling pathways following treatment with CTX-009.

Materials:

- HUVECs
- 6-well tissue culture plates
- CTX-009 and control antibodies
- Recombinant human VEGF-A
- RIPA lysis buffer with protease and phosphatase inhibitors



- Primary antibodies: anti-phospho-VEGFR2, anti-VEGFR2, anti-cleaved Notch1 (NICD), antiβ-actin
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and blotting equipment
- Chemiluminescence detection reagents

Protocol:

- Cell Culture and Starvation:
 - Seed HUVECs in 6-well plates and grow to 80-90% confluency.
 - Starve the cells in serum-free medium for 4-6 hours prior to treatment.
- Treatment:
 - Pre-treat cells with CTX-009 or control antibodies for 1 hour.
 - Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to assess VEGFR2 phosphorylation.
 - For Notch signaling, co-culture HUVECs with cells expressing DLL4 or treat with soluble
 DLL4, in the presence of CTX-009, for 1-4 hours to assess Notch cleavage.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Add 100-150 μL of ice-cold RIPA buffer to each well and scrape the cells.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification and Sample Preparation:



- Determine protein concentration using a BCA or Bradford assay.
- Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
- Western Blotting:
 - Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash again and detect the signal using a chemiluminescence substrate and an imaging system.
- Data Analysis:
 - Perform densitometry analysis using image analysis software.
 - Normalize the signal of the protein of interest to a loading control (e.g., β-actin).
 - Compare the levels of phosphorylated or cleaved proteins in treated samples to controls.

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